molecular formula C15H20O5 B1325768 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid CAS No. 898792-33-1

7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1325768
CAS No.: 898792-33-1
M. Wt: 280.32 g/mol
InChI Key: BSBDJZCVPBBRNW-UHFFFAOYSA-N
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Description

7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 2,3-dimethoxyphenyl group and a ketone functional group at the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with heptanoic acid derivatives under specific conditions. One common method includes the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction proceeds through a series of steps including condensation and oxidation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Substituted phenyl derivatives from nucleophilic substitution.

Scientific Research Applications

7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and cellular processes. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its heptanoic acid backbone with a ketone functional group and methoxy-substituted phenyl ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-19-13-9-6-7-11(15(13)20-2)12(16)8-4-3-5-10-14(17)18/h6-7,9H,3-5,8,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBDJZCVPBBRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645463
Record name 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-33-1
Record name 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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